molecular formula C20H25N5O2 B194044 3,4-Dehydrocilostazol CAS No. 73963-62-9

3,4-Dehydrocilostazol

Cat. No. B194044
CAS RN: 73963-62-9
M. Wt: 367.4 g/mol
InChI Key: GHALECSGOJQOHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Dehydrocilostazol is a metabolite of Cilostazol . Cilostazol is a quinolinone derivative that inhibits cellular phosphodiesterase . It is also known as Cilostazol Related Compound B .


Synthesis Analysis

A simple, rapid, sensitive, and selective liquid chromatography/electrospray tandem mass spectrometry method was developed and validated for the simultaneous quantification of cilostazol and its primary metabolite 3,4-dehydrocilostazol in human plasma .


Molecular Structure Analysis

The analytes were chromatographed using an isocratic mobile phase on a reversed-phase C18 column and analyzed by mass spectrometry in the multiple reaction monitoring mode using the respective [M+H]+ ions, m/z 370/288 for cilostazol, m/z 368/286 for 3,4-dehydrocilostazol .


Chemical Reactions Analysis

The method involves a simple one-step liquid-liquid extraction with a diethyl ether and dichloromethane mixture (7:3) .

Scientific Research Applications

Application in Analytical and Bioanalytical Chemistry

  • Specific Scientific Field: Analytical and Bioanalytical Chemistry .
  • Summary of the Application: 3,4-Dehydrocilostazol is primarily recognized as a metabolite of the drug Cilostazol. It is used in the simultaneous quantification of Cilostazol and its primary metabolite 3,4-Dehydrocilostazol in human plasma .
  • Methods of Application or Experimental Procedures: The method involves a simple one-step liquid-liquid extraction with a diethyl ether and dichloromethane mixture (7:3). The analytes were chromatographed using an isocratic mobile phase on a reversed-phase C18 column and analyzed by mass spectrometry in the multiple reaction monitoring mode .
  • Results or Outcomes: The assay exhibited a linear dynamic range of 5–2,000 ng/mL for cilostazol and 5–400 ng/mL for 3,4-dehydrocilostazol in human plasma. The lower limit of quantitation was 5 ng/mL for both cilostazol and its metabolite .

Application in Materials Chemistry

  • Specific Scientific Field: Materials Chemistry .
  • Summary of the Application: 3,4-Dehydrocilostazol is used in the development of an electrochemical chemosensor for the selective determination of cilostazol and its active primary metabolite .
  • Methods of Application or Experimental Procedures: A unique conducting film of the functionalized thiophene-appended carbazole-based polymer, molecularly imprinted with cilostazol (MIP-CIL), was potentiodynamically deposited on a Pt disk electrode by oxidative electropolymerization . The MIP-CIL responded similarly to CIL and CIL’s pharmacologically active primary metabolite, 3,4-dehydrocilostazol (dhCIL), thus proving suitable for their determination together .
  • Results or Outcomes: The MIP-CIL was used as a selective CIL chemosensor in the linear dynamic concentration range of 50 to 924 nM with a high apparent imprinting factor, IF = 10.6 . The sorption of CIL and dhCIL was examined using DPV by peak current data fitting with the Langmuir (L), Freundlich (F), and Langmuir–Freundlich (LF) isotherms. The LF isotherm best described this sorption with the sorption equilibrium constant ( KLF) for CIL and dhCIL of 12.75 × 10 −6 and 0.23 × 10 −6 M, respectively .

Application in Pharmacokinetics

  • Specific Scientific Field: Pharmacokinetics .
  • Summary of the Application: 3,4-Dehydrocilostazol is used in the simultaneous quantification of cilostazol and its primary metabolite 3,4-Dehydrocilostazol in human plasma . This method is crucial for pharmacokinetic, bioavailability or bioequivalence studies .
  • Methods of Application or Experimental Procedures: A simple, rapid, sensitive and selective liquid chromatography/electrospray tandem mass spectrometry method was developed and validated . The method involves a simple one-step liquid-liquid extraction with a diethyl ether and dichloromethane mixture (7:3). The analytes were chromatographed using an isocratic mobile phase on a reversed-phase C18 column and analyzed by mass spectrometry in the multiple reaction monitoring mode .
  • Results or Outcomes: The assay exhibited a linear dynamic range of 5–2,000 ng/mL for cilostazol and 5–400 ng/mL for 3,4-dehydrocilostazol in human plasma. The lower limit of quantitation was 5 ng/mL for both cilostazol and its metabolite . Acceptable precision and accuracy were obtained for concentrations over the standard curve ranges .

Safety And Hazards

Cilostazol is contraindicated in patients with heart failure of any severity . The dose of cilostazol should be decreased by 50% if 3,4-dehydrocilostazol, an active metabolite, increased by 69% as a result of omeprazole inhibition of CYP2C19 .

Future Directions

Cilostazol may be a novel therapeutic agent for Alzheimer’s disease. Its metabolite, OPC-13015 (3,4-dehydrocilostazol), has a stronger inhibitory effect on type 3 phosphodiesterase than cilostazol .

properties

IUPAC Name

6-[4-(1-cyclohexyltetrazol-5-yl)butoxy]-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N5O2/c26-20-12-9-15-14-17(10-11-18(15)21-20)27-13-5-4-8-19-22-23-24-25(19)16-6-2-1-3-7-16/h9-12,14,16H,1-8,13H2,(H,21,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHALECSGOJQOHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C(=NN=N2)CCCCOC3=CC4=C(C=C3)NC(=O)C=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60224705
Record name 3,4-Dehydrocilostazol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60224705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

367.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dehydrocilostazol

CAS RN

73963-62-9
Record name 3,4-Dehydrocilostazol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073963629
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,4-Dehydrocilostazol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60224705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-DEHYDROCILOSTAZOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5M77W4SPE0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,4-Dehydrocilostazol
Reactant of Route 2
3,4-Dehydrocilostazol
Reactant of Route 3
Reactant of Route 3
3,4-Dehydrocilostazol
Reactant of Route 4
Reactant of Route 4
3,4-Dehydrocilostazol
Reactant of Route 5
Reactant of Route 5
3,4-Dehydrocilostazol
Reactant of Route 6
Reactant of Route 6
3,4-Dehydrocilostazol

Citations

For This Compound
37
Citations
RVS Nirogi, VN Kandikere, M Shukla… - Analytical and …, 2006 - Springer
A simple, rapid, sensitive and selective liquid chromatography/electrospray tandem mass spectrometry method was developed and validated for the simultaneous quantification of …
Number of citations: 17 link.springer.com
NM Bhatt, VD Chavada, DP Patel, P Sharma… - Journal of …, 2015 - Elsevier
A simple, rapid and sensitive ultra performance liquid chromatography-tandem mass spectrometry (UPLC−MS/MS) method has been developed for the simultaneous determination of …
Number of citations: 10 www.sciencedirect.com
R Rybakiewicz-Sekita, T Żołek… - Journal of Materials …, 2022 - pubs.rsc.org
An electrochemical chemosensor for cilostazol (CIL) determination was devised, engineered, and tested. For that, a unique conducting film of the functionalized thiophene-appended …
Number of citations: 6 pubs.rsc.org
HS Kim, G Kim, CW Yeo, M Oh, J Ghim… - British Journal of …, 2014 - Wiley Online Library
Aims The primary objective of this study was to evaluate the effects of G inkgo biloba extracts ( GBE ) on the pharmacokinetics of cilostazol and its metabolites. The secondary objective …
Number of citations: 25 bpspubs.onlinelibrary.wiley.com
HS Kim, Y Lim, M Oh, J Ghim, EY Kim… - British journal of …, 2016 - Wiley Online Library
Aim The primary objective of the present study was to evaluate the pharmacokinetic and pharmacodynamic interactions between clopidogrel and cilostazol in relation to the CYP2C19 …
Number of citations: 23 bpspubs.onlinelibrary.wiley.com
CK Lee, JS Choi, DH Choi - Pharmaceutical Chemistry Journal, 2017 - Springer
The purpose of this study was to investigate the effects of cilostazol on the bioavailability and pharmacokinetics of nifedipine and its main metabolite, dehydronifedipine, in rats. The …
Number of citations: 2 link.springer.com
C Gonzato, T Żołek, D Maciejewska, A Kutner… - Biosensors and …, 2021 - Elsevier
Molecularly imprinted polymer (MIP) nanoparticles-based differential pulse voltammetry (DPV) and electrochemical impedance spectroscopy (EIS) chemosensors for antiplatelet drug …
Number of citations: 11 www.sciencedirect.com
JD Son, SM Cho, YW Choi, SH Kim… - Translational and …, 2016 - synapse.koreamed.org
Cilostazol controlled-release (CR) tablets have recently been developed by Korea United Pharm (Seoul, Korea). The tablets use a patented double CR system, which improves drug …
Number of citations: 4 synapse.koreamed.org
S Saito, K Shinmyozu, D Kawakami… - … Research & Clinical …, 2021 - Wiley Online Library
Introduction Cilostazol may be a novel therapeutic agent for Alzheimer's disease. Its metabolite, OPC‐13015, has a stronger inhibitory effect on type 3 phosphodiesterase than cilostazol…
SW Lee, DW Park, SJ Park - Antiplatelet Therapy in …, 2014 - Wiley Online Library
Cilostazol is approved and widely used for the treatment of intermittent claudication and for the prevention of ischemic stroke in Japan and some other Asian countries. It possesses …
Number of citations: 2 onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.